

Principle of Solid-Phase Peptide Synthesis (SPPS)

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Compound of Interest

Compound Name: MePhe-KP-DCha-Cha-DArg

Cat. No.: B15608038

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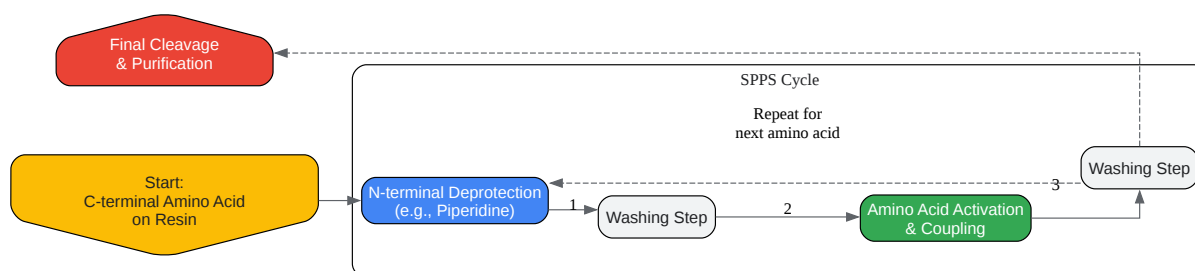
Solid-phase peptide synthesis was pioneered by Robert Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work. The fundamental concept is to build a peptide chain sequentially while one end of the chain is covalently attached to an insoluble solid support (resin).

The general workflow involves repeated cycles of deprotection, activation, coupling, and washing.

- **Resin Preparation:** The process starts with a solid support, typically a polystyrene resin functionalized with a linker. The first amino acid, which will be the C-terminal residue of the final peptide, is attached to this linker.
- **Deprotection:** The N-terminus of the attached amino acid is protected by a temporary protecting group, most commonly the Fmoc (9-fluorenylmethyloxycarbonyl) group. This group is removed using a mild base, such as piperidine, to expose a free amine group for the next coupling step.
- **Activation and Coupling:** The next amino acid to be added to the chain is activated. Its carboxyl group is converted into a more reactive form using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The activated amino acid is then added to the resin, and it forms a peptide bond with the free amine group of the resin-bound amino acid.

- **Washing:** After each deprotection and coupling step, the resin is thoroughly washed with solvents to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.
- **Repeat Cycle:** Steps 2-4 are repeated for each subsequent amino acid in the desired sequence until the peptide is fully assembled.
- **Cleavage and Final Deprotection:** Once the synthesis is complete, the peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA). This step also removes any remaining protecting groups from the amino acid side chains.
- **Purification and Analysis:** The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by analytical techniques like mass spectrometry (MS).

Below is a generalized diagram illustrating the cyclical nature of the SPPS process.



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Caption: Generalized workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).

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